REACTION_CXSMILES
|
O=S(Cl)Cl.[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11]1.[CH3:25]O>>[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([O:18][CH3:25])=[O:17])[CH2:11]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2CC(CC2=O)C(=O)O)C=CC(=C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CN2CC(CC2=O)C(=O)OC)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=S(Cl)Cl.[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([OH:18])=[O:17])[CH2:11]1.[CH3:25]O>>[CH3:5][O:6][C:7]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:8]=1[CH2:9][N:10]1[C:14](=[O:15])[CH2:13][CH:12]([C:16]([O:18][CH3:25])=[O:17])[CH2:11]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN2CC(CC2=O)C(=O)O)C=CC(=C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (petroleum ether/EtOAc=6:1 to 2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CN2CC(CC2=O)C(=O)OC)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |